molecular formula C8H11Cl2NO B13592937 2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride

2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride

Cat. No.: B13592937
M. Wt: 208.08 g/mol
InChI Key: USYPIAOXPKYRFR-JEDNCBNOSA-N
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Description

2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride is a chemical compound with the molecular formula C8H10ClNO It is a derivative of phenol, characterized by the presence of an aminoethyl group and a chlorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chlorophenol and (S)-1-aminoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to promote the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride can be compared with other similar compounds, such as:

    2-[(1S)-1-aminoethyl]-5-chlorobenzoic acid: This compound has a similar structure but differs in the functional groups attached to the benzene ring.

    2-[(1S)-1-aminoethyl]-5-chlorophenol: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-5-chlorophenol;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-5(10)7-3-2-6(9)4-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1

InChI Key

USYPIAOXPKYRFR-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)O)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)O)N.Cl

Origin of Product

United States

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